

Application Note: Formulation and Evaluation of Extended-Release Pellets of Tolterodine Tartrate

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Compound of Interest

Compound Name: Tolterodine Tartrate

Cat. No.: B3421157

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Audience: This document is intended for researchers, scientists, and drug development professionals involved in the formulation of oral controlled-release dosage forms.

1. Introduction

Tolterodine tartrate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency. The immediate-release formulation requires twice-daily administration due to its relatively short biological half-life of 2-3 hours. An extended-release (ER) formulation improves patient compliance and provides a more stable plasma concentration, reducing potential side effects.

This application note details a robust methodology for developing extended-release pellets of **tolterodine tartrate** using fluid bed coating technology. The formulation strategy involves drug layering onto inert cores followed by the application of a functional polymer coating to control the drug release.

2. Materials and Methods

2.1 Materials

Material	Grade	Supplier	Purpose
Tolterodine Tartrate	USP	---	Active Pharmaceutical Ingredient
Microcrystalline Cellulose (MCC) Spheres	(e.g., Cellets® 700)	---	Inert Pellet Core
Ethylcellulose	NF	(e.g., ETHOCEL™)	ER Film-Forming Polymer
Hypromellose (HPMC)	USP (e.g., Pharmacoat™ 603)	---	Binder / Pore-former
Dibutyl Sebacate	NF	---	Plasticizer
Isopropyl Alcohol	ACS Grade	---	Solvent
Methylene Chloride	ACS Grade	---	Solvent
Purified Water	USP	---	Solvent

2.2 Equipment

- Fluid Bed Processor (with Wurster insert)
- Peristaltic Pump
- Hot Air Oven
- USP Dissolution Apparatus II (Paddle)
- UV-Vis Spectrophotometer
- Sieve Shaker with standard sieves

3. Experimental Protocols

3.1. Protocol 1: Drug Layering

This protocol describes the process of applying the active pharmaceutical ingredient onto the inert MCC cores.

- **Binder Solution Preparation:** Dissolve Hypromellose (3% w/w) in a 90:10 mixture of isopropyl alcohol and purified water with continuous stirring until a clear solution is obtained.
- **Drug Suspension Preparation:** Disperse **Tolterodine Tartrate** into the binder solution. Homogenize the suspension for 30 minutes.
- **Fluid Bed Coating (Wurster Process):**
 - Preheat the fluid bed processor to the target inlet air temperature (50-55°C).
 - Charge the MCC spheres (1000 g) into the Wurster coater.
 - Fluidize the spheres and allow them to reach a stable product temperature (38-42°C).
 - Begin spraying the drug suspension onto the fluidized spheres using a peristaltic pump at a controlled rate.
 - Maintain the process parameters as specified in Table 2.
- **Drying:** After the entire suspension is sprayed, continue to fluidize the pellets for 15-20 minutes for final drying.
- **Sieving:** Sieve the drug-loaded pellets to remove any agglomerates.

3.2. Protocol 2: Extended-Release Coating

This protocol details the application of the rate-controlling membrane onto the drug-loaded pellets.

- **Coating Solution Preparation:**
 - Dissolve Ethylcellulose and Dibutyl Sebacate (as a plasticizer, typically 20% w/w of the polymer) in a solvent system of methylene chloride and isopropyl alcohol (1:1 ratio).
 - Stir until all components are fully dissolved.

- Fluid Bed Coating (Wurster Process):
 - Charge the drug-loaded pellets into the Wurster coater.
 - Fluidize the pellets and stabilize the product temperature (35-40°C).
 - Spray the ethylcellulose solution onto the pellets at a controlled rate to achieve a specific weight gain (e.g., 10%). The amount of weight gain directly correlates with the thickness of the ER membrane and the duration of release.
 - Maintain the process parameters as specified in Table 2.
- Curing: After coating, the pellets must be cured to ensure proper film formation and a stable release profile. Transfer the coated pellets to a hot air oven and cure at 60°C for 2 hours.
- Final Sieving: Sieve the cured ER pellets to ensure a uniform particle size distribution.

3.3. Protocol 3: In-Vitro Dissolution Testing

This protocol is used to assess the drug release profile of the final ER pellets.

- Apparatus: USP Apparatus II (Paddle).
- Dissolution Medium: 900 mL of phosphate buffer, pH 6.8.
- Apparatus Speed: 100 RPM.
- Temperature: $37 \pm 0.5^{\circ}\text{C}$.
- Procedure:
 - Place a quantity of pellets equivalent to one dose of **Tolterodine Tartrate** into each dissolution vessel.
 - Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
 - Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

- Filter the samples through a 0.45 µm syringe filter.
- Analysis: Analyze the samples for **Tolterodine Tartrate** concentration using a UV-Vis spectrophotometer at the predetermined λ_{max} . Calculate the cumulative percentage of drug released at each time point.

4. Data Presentation

Table 1: Formulation Composition

Component	Purpose	Quantity per Batch (g)
Drug Layering		
MCC Spheres (Cellets® 700)	Core	1000
Tolterodine Tartrate	API	200
Hypromellose (3 cps)	Binder	60
Isopropyl Alcohol	Solvent	1800
Purified Water	Co-solvent	200
ER Coating (for 10% Weight Gain)		
Drug-Loaded Pellets	Substrate	1000
Ethylcellulose (10 cps)	ER Polymer	100
Dibutyl Sebacate	Plasticizer	20
Methylene Chloride	Solvent	900
Isopropyl Alcohol	Co-solvent	900

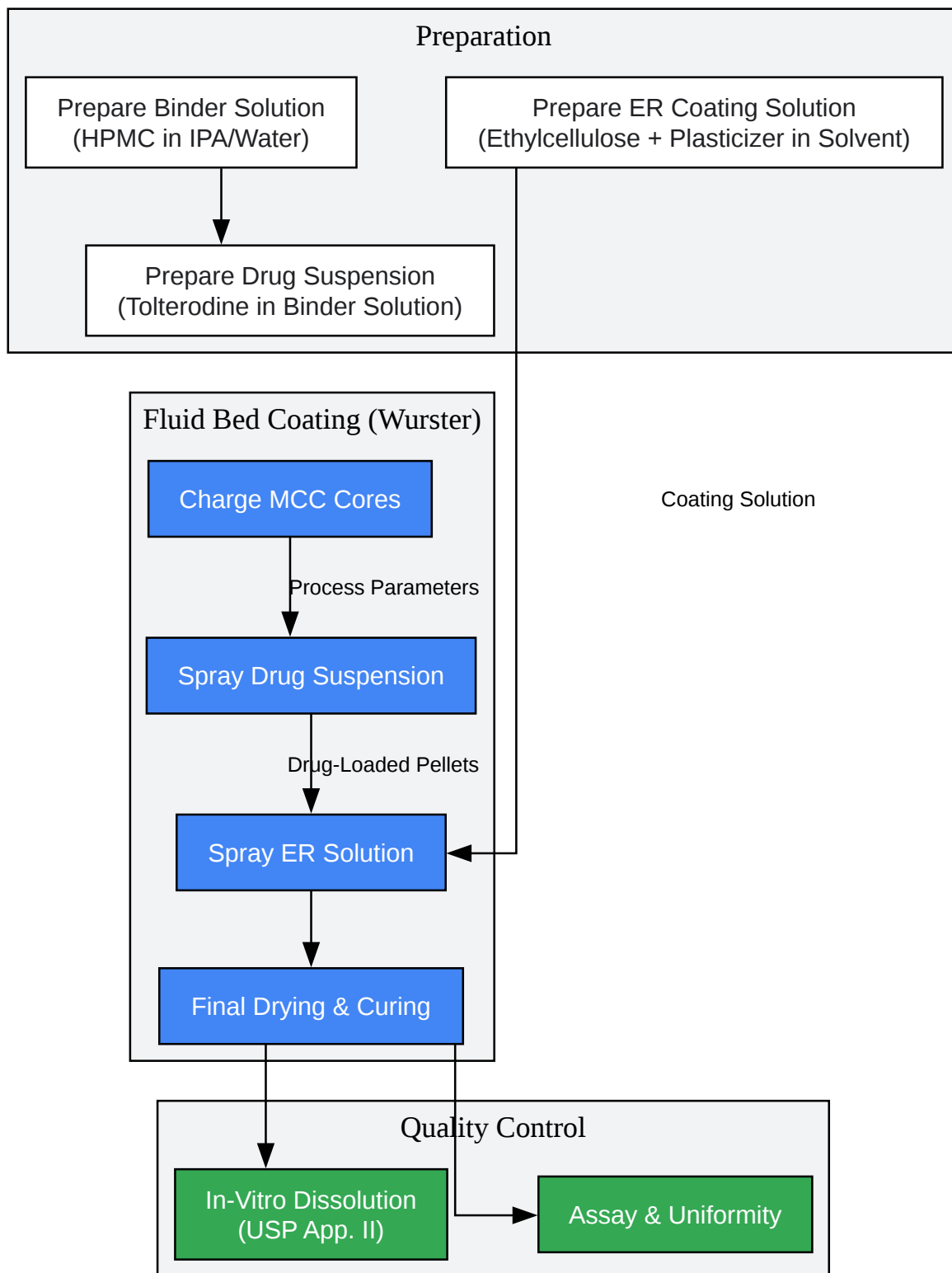
Table 2: Fluid Bed Process Parameters

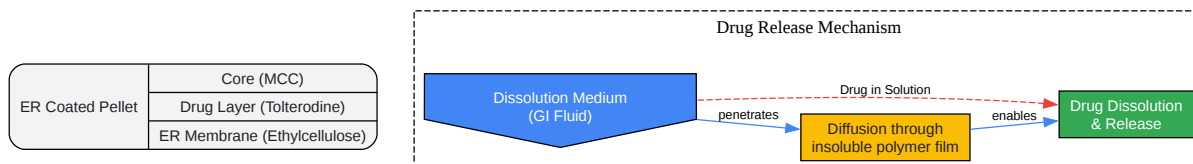
Parameter	Drug Layering	ER Coating
Process Air Temperature	50 - 55°C	45 - 50°C
Product Temperature	38 - 42°C	35 - 40°C
Atomization Air Pressure	1.8 - 2.2 bar	1.5 - 2.0 bar
Spray Rate	15 - 25 g/min	10 - 20 g/min
Air Volume	120 - 150 m³/h	120 - 150 m³/h

Table 3: In-Vitro Drug Release Profile

Time (hours)	Cumulative % Drug Released (Mean ± SD, n=6)
1	12.5 ± 2.1
2	25.3 ± 3.5
4	48.9 ± 4.2
8	75.1 ± 5.0
12	88.6 ± 4.8
24	> 95%

5. Visualizations





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